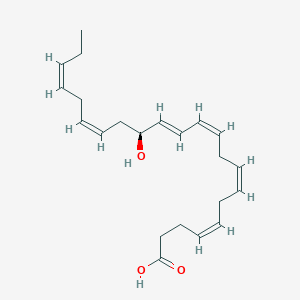

14S-Hdha

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

14(S)-HDHA is an oxygenation product formed by 12-lipoxygenase (12-LO) or 15-LO processing of docosahexaenoic acid (DHA). It is a precursor to the pro-resolving mediator maresin 1 .

Synthesis Analysis

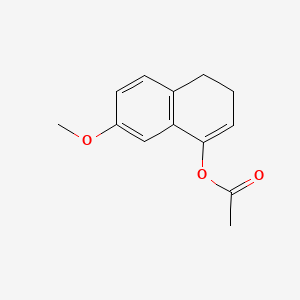

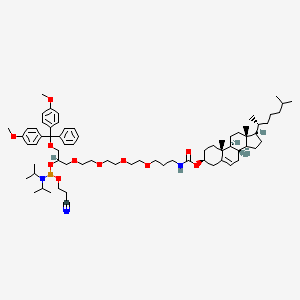

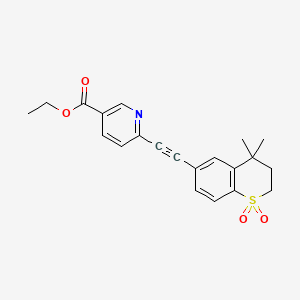

14(S)-HDHA is synthesized by adipocytes at concentrations comparable to those of protectins and resolvins derived from DHA in WAT . It is formed by 12-lipoxygenase (12-LO) or 15-LO processing of docosahexaenoic acid (DHA) .Molecular Structure Analysis

The molecular formula of 14(S)-HDHA is C22H32O3 . The structure contains DHA esterified to 9- and 13-hydroxyoctadecadienoic acid (HLA) or 14-hydroxydocosahexaenoic acid (HDHA), termed 9-DHAHLA, 13-DHAHLA, and 14-DHAHDHA .Chemical Reactions Analysis

The chemical reactions involving 14(S)-HDHA are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

14(S)-HDHA has a molecular weight of 344.5 g/mol. It is soluble in 0.1 M Na2CO3 (2 mg/ml), DMF, DMSO, and ethanol. In PBS (pH 7.2), it is soluble up to 0.5 mg/ml .科学的研究の応用

Inflammation Resolution

14S-HDHA is a precursor to the pro-resolving mediator maresin 1 , which plays a crucial role in resolving inflammation. It has been found in peritoneal exudates from a mouse model of zymosan-induced peritonitis, indicating its involvement in the inflammatory response .

Thrombosis Regulation

The biological relevance of 14S-HDHA has been associated with the regulation of thrombus formation in vivo. This suggests its potential application in preventing or treating thrombotic diseases .

Lipid Mediator Biosynthesis

14S-HDHA is involved in the biosynthesis of maresin-like lipid mediators by leukocytes and platelets, which are crucial for various physiological processes, including inflammation and wound healing .

Pulmonary Health

Eosinophils, which are white blood cells involved in the immune response, produce 14S-HDHA. This oxylipin has been shown to protect against pulmonary hypertension and maintain pulmonary arterial smooth muscle cell homeostasis .

Platelet Function and Thrombus Formation

Research has indicated that 14S-HDHA can regulate platelet activation and thrombus formation, suggesting its importance in cardiovascular health and as a potential therapeutic agent for related conditions .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(4Z,7Z,10Z,12E,14S,16Z,19Z)-14-hydroxydocosa-4,7,10,12,16,19-hexaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10-,14-11-,15-12-,19-16+/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEBXONKCYFJAF-OUKOMXQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C=CC=CCC=CCC=CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701348022 |

Source

|

| Record name | 14(S)-Hydroxy Docosahexaenoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

14S-Hdha | |

CAS RN |

119433-37-3 |

Source

|

| Record name | 14(S)-Hydroxy Docosahexaenoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylimidazo[1,2-c]pyrimidine](/img/structure/B569493.png)

![3H-[1,4]dioxino[2,3-e]benzimidazole](/img/structure/B569495.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]propyl]carbamate](/img/structure/B569499.png)

![2-[[9-[(4aS,7R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-6-oxo-1H-purin-8-yl]sulfanyl]acetic acid](/img/structure/B569506.png)